tert-Butyl 3-amino-5-ethyl-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-5-ethyl-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-ethyl-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides at the enamine carbon atom, followed by reaction with alkyl hydrazines . This method allows for the formation of the pyrazole ring structure under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5-ethyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may yield this compound hydrazine.
Scientific Research Applications
tert-Butyl 3-amino-5-ethyl-1H-pyrazole-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-ethyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-5-ethyl-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-ethylpyrazole-1-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-7-6-8(11)12-13(7)9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H2,11,12) |
InChI Key |
MIMXIGUMAJBVCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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